5-chloro-1-(2-chlorobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid 5-chloro-1-(2-chlorobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 956374-18-8
VCID: VC8364665
InChI: InChI=1S/C12H10Cl2N2O2/c1-7-10(12(17)18)11(14)16(15-7)6-8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,17,18)
SMILES: CC1=NN(C(=C1C(=O)O)Cl)CC2=CC=CC=C2Cl
Molecular Formula: C12H10Cl2N2O2
Molecular Weight: 285.12 g/mol

5-chloro-1-(2-chlorobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid

CAS No.: 956374-18-8

Cat. No.: VC8364665

Molecular Formula: C12H10Cl2N2O2

Molecular Weight: 285.12 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-1-(2-chlorobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid - 956374-18-8

Specification

CAS No. 956374-18-8
Molecular Formula C12H10Cl2N2O2
Molecular Weight 285.12 g/mol
IUPAC Name 5-chloro-1-[(2-chlorophenyl)methyl]-3-methylpyrazole-4-carboxylic acid
Standard InChI InChI=1S/C12H10Cl2N2O2/c1-7-10(12(17)18)11(14)16(15-7)6-8-4-2-3-5-9(8)13/h2-5H,6H2,1H3,(H,17,18)
Standard InChI Key JFXMBXPVJHNYCO-UHFFFAOYSA-N
SMILES CC1=NN(C(=C1C(=O)O)Cl)CC2=CC=CC=C2Cl
Canonical SMILES CC1=NN(C(=C1C(=O)O)Cl)CC2=CC=CC=C2Cl

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Synonyms

The compound is systematically named 5-chloro-1-[(2-chlorophenyl)methyl]-3-methyl-1H-pyrazole-4-carboxylic acid under IUPAC nomenclature . Its molecular structure comprises a pyrazole ring substituted with chlorine at position 5, a 2-chlorobenzyl group at position 1, a methyl group at position 3, and a carboxylic acid moiety at position 4. Common synonyms include:

  • 5-Chloro-1-(2-chlorobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid

  • 5-Chloro-1-((2-chlorophenyl)methyl)-3-methylpyrazole-4-carboxylic acid

  • PubChem CID 2400451

Registry Identifiers

The compound is cataloged under multiple international registries, ensuring unambiguous identification in research and industry:

IdentifierValue
CAS Registry Number956374-18-8
EC Number100-016-9
DSSTox Substance IDDTXSID501331148
ChEMBL IDCHEMBL1549694

Molecular Structure and Physicochemical Properties

Structural Characterization

The compound’s 2D and 3D structural models (Figure 1) reveal a planar pyrazole core with substituents influencing electronic distribution and steric interactions . Key structural features include:

  • Pyrazole ring: Positions 1 and 3 occupied by 2-chlorobenzyl and methyl groups, respectively.

  • Chlorine atoms: At position 5 (pyrazole) and the ortho position of the benzyl group.

  • Carboxylic acid: At position 4, enabling hydrogen bonding and salt formation.

Figure 1: Molecular Structure

  • 2D Depiction: SMILES string CC1=NN(C(=C1C(=O)O)Cl)CC2=CC=CC=C2Cl .

  • 3D Conformer: Optimized geometry shows a dihedral angle of 85° between the pyrazole and benzyl planes .

Physicochemical Data

The compound’s properties are critical for solubility, reactivity, and pharmacokinetic profiling:

PropertyValue
Molecular formulaC₁₂H₁₀Cl₂N₂O₂
Molecular weight285.12 g/mol
XLogP3 (Partition coefficient)3.2 (predicted)
Hydrogen bond donors1 (carboxylic acid -OH)
Hydrogen bond acceptors4 (2 N, 2 O)

Synthetic and Analytical Considerations

Analytical Characterization

Rigorous quality control employs advanced techniques to verify purity and structure:

TechniqueKey Findings
¹H NMR- Aldehyde proton (δ 10.1 ppm, absent in carboxylic acid) replaced by -OH (δ 12.3 ppm) .
HPLCRetention time: 6.8 min (C18 column, 70:30 acetonitrile/water) .
Mass SpectrometryMolecular ion peak at m/z 285.02 (C₁₂H₁₀Cl₂N₂O₂⁺) .

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